Cas no 40154-84-5 ((S)-1-(Pyridin-3-yl)ethanamine dihydrochloride)

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride is a chiral amine derivative featuring a pyridine moiety, commonly utilized as a building block in pharmaceutical and agrochemical synthesis. Its high enantiomeric purity makes it valuable for asymmetric synthesis and the development of optically active compounds. The dihydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in the preparation of bioactive molecules, including ligands for catalysis and intermediates for drug discovery. Its rigid pyridine core contributes to structural diversity in molecular design. Suitable for research and industrial applications, it offers a reliable starting material for stereoselective transformations.
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride structure
40154-84-5 structure
商品名:(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
CAS番号:40154-84-5
MF:C7H12Cl2N2
メガワット:195.089579582214
MDL:MFCD16987845
CID:3044923
PubChem ID:53487231

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride 化学的及び物理的性質

名前と識別子

    • (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
    • (S)-1-(Pyridin-3-yl)ethanamine DiHCl
    • (S)-1-PYRIDIN-3-YL-ETHYLAMINE 2HCL
    • (1S)-1-(pyridin-3-yl)ethan-1-amine dihydrochloride
    • 40154-84-5
    • GS-7373
    • (1S)-1-pyridin-3-ylethanamine;dihydrochloride
    • AKOS024258648
    • CBA85493
    • (1S)-1-(PYRIDIN-3-YL)ETHANAMINE DIHYDROCHLORIDE
    • MFCD16987845
    • (S)-1-Pyridin-3-yl-ethylamine dihydrochloride
    • CS-0170835
    • (S)-1-(Pyridin-3-yl)ethanaminedihydrochloride
    • EN300-252619
    • (S)-1-(Pyridin-3-yl)ethan-1-aminedihydrochloride
    • MDL: MFCD16987845
    • インチ: 1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0../s1
    • InChIKey: FSDMOCFYBMVHLU-ILKKLZGPSA-N
    • ほほえんだ: Cl.Cl.N[C@@H](C)C1C=NC=CC=1

計算された属性

  • せいみつぶんしりょう: 158.0610761g/mol
  • どういたいしつりょう: 158.0610761g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 83
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride セキュリティ情報

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OQ607-50mg
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
40154-84-5 95+%
50mg
595.0CNY 2021-07-12
TRC
P993413-10mg
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
40154-84-5
10mg
$ 50.00 2022-06-02
Key Organics Ltd
GS-7373-5MG
(S)-1-(pyridin-3-yl)ethanamine dihydrochloride
40154-84-5 >95%
5mg
£46.00 2025-02-08
abcr
AB307503-250 mg
(S)-1-Pyridin-3-yl-ethylamine dihydrochloride, 97%; .
40154-84-5 97%
250 mg
€465.80 2023-07-19
abcr
AB307503-1 g
(S)-1-Pyridin-3-yl-ethylamine dihydrochloride, 97%; .
40154-84-5 97%
1 g
€1,082.70 2023-07-19
Key Organics Ltd
GS-7373-1MG
(S)-1-(pyridin-3-yl)ethanamine dihydrochloride
40154-84-5 >95%
1mg
£37.00 2025-02-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S897970-250mg
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
40154-84-5 ≥95%
250mg
¥1,751.40 2022-08-31
Chemenu
CM252765-1g
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
40154-84-5 95%
1g
$608 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S74230-100mg
(S)-1-(Pyridin-3-yl)ethanaminedihydrochloride
40154-84-5
100mg
¥866.0 2021-09-04
Key Organics Ltd
GS-7373-5G
(S)-1-(pyridin-3-yl)ethanamine dihydrochloride
40154-84-5 >95%
5g
£1939.00 2025-02-08

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride 関連文献

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(S)-1-(Pyridin-3-yl)ethanamine dihydrochlorideに関する追加情報

Introduction to (S)-1-(Pyridin-3-yl)ethanamine Dihydrochloride (CAS No. 40154-84-5)

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride, a compound with the CAS number 40154-84-5, is a significant chemical entity in the field of pharmaceutical research and development. This compound belongs to the class of chiral amines, which are crucial in the synthesis of various bioactive molecules. The presence of the pyridine ring and the specific stereochemistry at the amine group make this compound particularly interesting for its potential applications in medicinal chemistry.

The structural features of (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride contribute to its unique chemical properties. The pyridine moiety is known for its ability to interact with biological targets, making it a valuable scaffold in drug design. Additionally, the stereochemical configuration at the chiral center influences the compound's pharmacological activity, making it a subject of extensive research in enantioselective synthesis and pharmacodynamics.

Recent advancements in the field of asymmetric synthesis have highlighted the importance of chiral auxiliaries and catalysts in achieving high enantiomeric purity. (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride has been utilized as an intermediate in the synthesis of various pharmaceutical compounds, where its chiral nature plays a pivotal role in determining the efficacy and selectivity of the final drug product.

In the realm of drug discovery, this compound has shown promise in several therapeutic areas. Its structural motif is reminiscent of known bioactive molecules, suggesting potential applications in central nervous system disorders, cardiovascular diseases, and inflammatory conditions. The pyridine ring's ability to form hydrogen bonds and coordinate with metal ions further enhances its versatility as a pharmacophore.

One of the most intriguing aspects of (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride is its role in developing novel therapeutic agents. Researchers have explored its derivatives as potential inhibitors of key enzymes involved in disease pathways. For instance, modifications to the pyridine ring have led to compounds with enhanced binding affinity and selectivity for target proteins. These findings underscore the importance of structure-activity relationships in optimizing drug candidates.

The synthesis of (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride involves multi-step organic reactions, often requiring precise control over reaction conditions to ensure high yield and enantiomeric purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to streamline the process. These techniques not only improve efficiency but also allow for scalable production, making the compound more accessible for further research and development.

The pharmacological profile of (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride has been studied extensively in preclinical models. Initial studies suggest that it exhibits moderate affinity for certain neurotransmitter receptors, which could be exploited for treating neurological disorders. Furthermore, its interaction with cytochrome P450 enzymes has been investigated to assess potential metabolic pathways and drug-drug interactions.

In conclusion, (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride is a versatile and promising compound with significant implications in pharmaceutical chemistry. Its unique structural features and stereochemical properties make it a valuable building block for developing new drugs. As research continues to uncover its potential applications, this compound is poised to play a crucial role in addressing various therapeutic challenges.

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Amadis Chemical Company Limited
(CAS:40154-84-5)(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
A924482
清らかである:99%/99%
はかる:250mg/1g
価格 ($):276.0/642.0